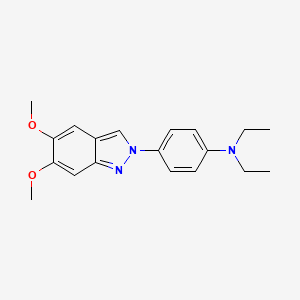
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones. . The structure of this compound consists of a pyrazolidinone ring with a phenylethyl group attached to it, making it a unique and interesting compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is catalyzed by acids and results in the formation of a new 18-membered nitrogen macroheterocycle . Another method involves the reaction of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding 5-(2-hydroxyethyl)pyrazolidin-3-one .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acids, and oxidizing agents. The reaction conditions typically involve mild temperatures and solvents such as ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrazolidinones and macroheterocycles. These products have been studied for their potential biological activities and applications in different fields .
Applications De Recherche Scientifique
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In medicine, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Mécanisme D'action
The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one can be compared to other similar compounds such as 3,5-pyrazolidinediones and 1,2-dihydropyrazol-3-one . These compounds share a similar pyrazolidinone core structure but differ in their substituents and biological activities.
List of Similar Compounds:- 3,5-Pyrazolidinedione
- 1,2-Dihydropyrazol-3-one
- Methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
Propriétés
Numéro CAS |
62807-99-2 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-phenacylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15) |
Clé InChI |
BOWABSQZYJXFGK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NNC1=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



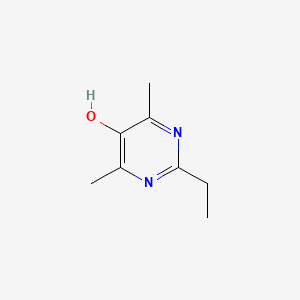


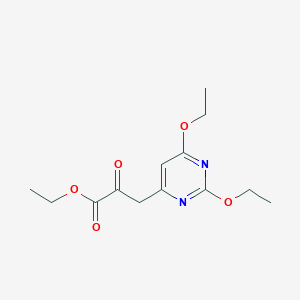
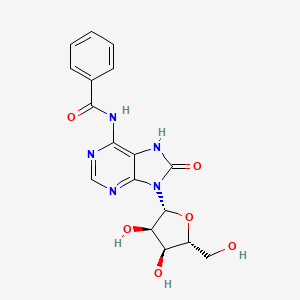
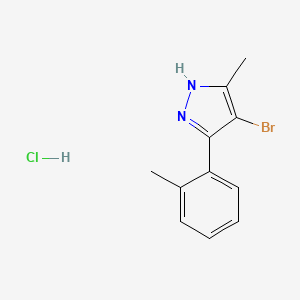
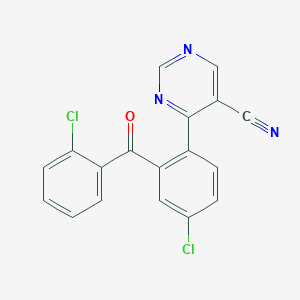

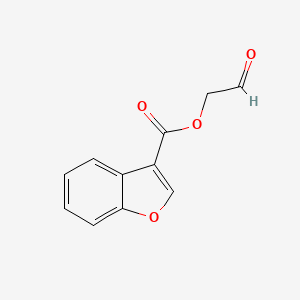
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
